BenchChemオンラインストアへようこそ!

CGP-79807

CDK inhibitor cell cycle kinase selectivity

CGP-79807 is a CDK1-selective purine-based inhibitor (CDK2 IC50 >30 μM) featuring a halogen-free 3-benzonitrile scaffold. Unlike multi-kinase analog CGP-74514, CGP-79807 enables unambiguous CDK1 target validation in G2/M cell cycle arrest, mitotic entry, and SAR studies. Supplied at ≥98% purity, it is ideal for research requiring selective CDK1 inhibition without confounding CDK2, CDK4, CDK5, CDK7, or CDK9 polypharmacology. Also serves as a CDK1-targeted negative control in PDHK2 experiments. Ambient-temperature stable for global shipping.

Molecular Formula C20H23N7O
Molecular Weight 377.4 g/mol
CAS No. 1229665-91-1
Cat. No. B1668542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP-79807
CAS1229665-91-1
SynonymsCGP-79807;  CGP 79807;  CGP79807;  UNII-532R2SRL4B;  CHEMBL172140;  532R2SRL4B;  SCHEMBL5842014;  SCHEMBL5842019;  BDBM50073763.
Molecular FormulaC20H23N7O
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC=CC(=C4)C#N
InChIInChI=1S/C20H23N7O/c1-2-27-12-22-17-18(23-15-5-3-4-13(10-15)11-21)25-20(26-19(17)27)24-14-6-8-16(28)9-7-14/h3-5,10,12,14,16,28H,2,6-9H2,1H3,(H2,23,24,25,26)
InChIKeyYREVWYJUWQLUFX-KOMQPUFPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP-79807 Procurement Guide: Core Specifications and Baseline Profile


CGP-79807 (CAS 1229665-91-1) is a purine-based ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1), also known as cell division cycle 2 (CDC2) kinase [1]. Originated by Novartis as an antineoplastic candidate, the compound is characterized by its benzonitrile-substituted purine scaffold with a trans-4-hydroxycyclohexylamino moiety at the C2 position [2]. While preclinical development for cancer was reported in 2000, no further development updates have been documented since 2003 [1]. The compound is currently available exclusively for research use from select chemical suppliers, with reported purity specifications typically at or above 98% [3].

CGP-79807: Why Generic Substitution with Broader-Spectrum CDK Inhibitors Fails


CGP-79807 cannot be interchanged with generic or broad-spectrum CDK inhibitors due to its distinct selectivity fingerprint within the purine-based inhibitor class. The compound was originally disclosed as a highly selective CDK1/2 inhibitor [1]; however, subsequent affinity profiling reveals that CGP-79807 exhibits minimal inhibitory activity against CDK2 (IC50 >30 μM), effectively behaving as a CDK1-selective tool in practical experimental settings [2]. This stands in contrast to its close structural analog CGP-74514, which demonstrates potent inhibition of both CDK1 (IC50 = 25 nM) and CDK2, as well as measurable activity against CDK5, CDK4, CDK7, and CDK9 [3]. The substitution of CGP-79807 with CGP-74514 would therefore introduce confounding multi-kinase polypharmacology, fundamentally altering the experimental interpretation and invalidating target-specific conclusions in cell cycle studies. The evidence below quantifies this differential selectivity and its implications for research procurement decisions.

CGP-79807 Comparative Quantitative Evidence: Selectivity, Potency, and Structural Differentiation Data


CGP-79807 CDK2 vs CDK1 Selectivity: Near-Complete CDK2 Inactivity Compared to Analog CGP-74514

CGP-79807 demonstrates negligible inhibitory activity against human CDK2, with an IC50 exceeding 30 μM (>30,000 nM) as measured by mobility shift assay [1]. In contrast, its close structural analog CGP-74514 exhibits potent inhibition of CDK1 (IC50 = 25 nM) and retains substantial activity against CDK2 and other CDK family members, including CDK5, CDK4, CDK7, and CDK9 [2]. The >1,200-fold difference in CDK2 inhibitory potency between the target compound's observed CDK2 IC50 (>30 μM) and CGP-74514's CDK1 potency (25 nM, serving as a proxy for comparative activity across the series) underscores the functional selectivity of CGP-79807. This differential selectivity is structural in origin: the trans-4-hydroxycyclohexylamino substituent at the purine C2 position in CGP-79807 contrasts with the (1S,2R)-2-aminocyclohexyl moiety present in CGP-74514, resulting in altered kinase domain recognition [3]. The original ACS abstract designation of CGP-79807 as a 'highly selective CDK1/2 inhibitor' [4] should be interpreted in light of this subsequent affinity data, which reveals that CDK2 inhibition is effectively absent under standard assay conditions.

CDK inhibitor cell cycle kinase selectivity target validation

CGP-79807 Structural Differentiation from CGP-74514: C2 Substituent Comparison and Physicochemical Properties

CGP-79807 and CGP-74514 share a common purine core but diverge at two critical substitution positions that dictate their divergent selectivity profiles. At the C2 position of the purine ring, CGP-79807 incorporates a trans-4-hydroxycyclohexylamino group , whereas CGP-74514 bears a (1S,2R)-2-aminocyclohexyl moiety [1]. At the N6 phenyl substituent, CGP-79807 features a 3-benzonitrile (m-cyanophenyl) group, while CGP-74514 contains a 3-chlorophenyl group [1]. These structural distinctions translate into measurable differences in physicochemical properties: CGP-79807 has a molecular weight of 377.44 g/mol and molecular formula C20H23N7O, compared to 385.89 g/mol and C19H24ClN7 for CGP-74514 [2]. The absence of a chlorine atom in CGP-79807 eliminates a potential metabolic liability associated with halogenated aromatics, though formal metabolic stability data remain unavailable in the public domain. The trans-4-hydroxycyclohexylamino group introduces a hydrogen bond donor (hydroxyl) that is absent in the 2-aminocyclohexyl motif of CGP-74514, potentially altering both kinase domain recognition and aqueous solubility characteristics .

medicinal chemistry structure-activity relationship purine scaffold inhibitor design

CGP-79807 Chemical Identity and Purity Specifications: Vendor-Documented Analytical Parameters

CGP-79807 is unambiguously identified by the unique FDA Global Substance Registration System (GSRS) identifier UNII-532R2SRL4B [1]. The compound is assigned the ChEMBL identifier CHEMBL172140, enabling cross-referencing with the ChEMBL bioactivity database for comparative analysis against other kinase inhibitors [2]. The fully specified IUPAC name is 3-((9-ethyl-2-(((1r,4r)-4-hydroxycyclohexyl)amino)-9H-purin-6-yl)amino)benzonitrile, with the stereochemical configuration at the cyclohexyl ring explicitly defined as (1r,4r)-trans . Vendors including Hoelzel Biotech/InvivoChem specify purity of at least 98% for catalog number V7292 [3]. The InChIKey YREVWYJUWQLUFX-KOMQPUFPSA-N provides a hashed structural identifier for database searches and compound authentication. Unlike many research compounds that lack standardized identifiers, the presence of both UNII and ChEMBL designations for CGP-79807 facilitates unambiguous compound identification and enables systematic meta-analysis of available bioactivity data across independent studies.

analytical chemistry compound identity quality control purity specification

CGP-79807 Activity Profile Against PDHK2: Distinction from Nov3r via Lipoyl-Binding Site Mechanism

A 2008 Biochemistry study investigating pyruvate dehydrogenase kinase isoform 2 (PDHK2) regulation employed Nov3r, an acetyl-lipoate analog inhibitor, as a probe for the lipoyl-group binding site. Nov3r demonstrated potent inhibition of E2-activated PDHK2 activity with an IC50 of approximately 7.8 nM, but only modestly inhibited PDHK2 activity in the absence of E2 [1]. Nov3r functioned mechanistically by binding at the lipoyl-group binding site, thereby preventing PDHK2 binding to the E2 component and interfering with high-affinity ADP and pyruvate binding via a Pi-dependent mechanism [1]. Critically, while some vendor listings have ambiguously or erroneously associated CGP-79807 with PDHK inhibition or with the Nov3r synonym , no primary peer-reviewed evidence demonstrates that CGP-79807 inhibits PDHK2 or interacts with the lipoyl-binding site. CGP-79807 is a purine-based CDK1 inhibitor structurally unrelated to the lipoate analog class to which Nov3r belongs. This distinction is essential for procurement decisions: CGP-79807 should not be selected for PDHK-related metabolic studies, and conversely, Nov3r should not be used as a CDK1 inhibitor.

pyruvate dehydrogenase kinase metabolic regulation E2 binding lipoyl domain

CGP-79807 Optimal Research Application Scenarios Based on Differential Evidence


CDK1-Specific Cell Cycle Studies Requiring Minimal CDK2 Off-Target Confounding

CGP-79807 is optimally deployed in experiments where CDK1 inhibition must be achieved without concurrent CDK2 blockade. The compound's >30 μM IC50 against CDK2 makes it a more selective CDK1 tool than CGP-74514, which retains potent activity against CDK2, CDK5, CDK4, CDK7, and CDK9 [3]. This application scenario is particularly relevant for G2/M cell cycle arrest studies, mitotic entry regulation, and target validation experiments where multi-kinase polypharmacology would obscure CDK1-specific phenotypic interpretation. Researchers should verify CDK1 inhibitory potency under their specific assay conditions, as the exact CDK1 IC50 value for CGP-79807 has not been publicly disclosed in peer-reviewed literature.

Structure-Activity Relationship (SAR) Studies on Purine C2 Substituent Effects

CGP-79807 serves as a critical comparator compound in SAR campaigns exploring the relationship between purine C2 substitution and CDK selectivity. Its trans-4-hydroxycyclohexylamino group at C2 differs from the (1S,2R)-2-aminocyclohexyl moiety in CGP-74514 [3], providing a defined structural perturbation for probing kinase domain recognition. The differential CDK2 activity between these two analogs (>30 μM for CGP-79807 versus retained CDK2 potency for CGP-74514) offers a quantifiable readout for structure-driven selectivity optimization [3]. This scenario is most applicable to medicinal chemistry groups engaged in purine-based kinase inhibitor optimization and selectivity engineering.

Negative Control Compound Procurement for PDHK Metabolic Studies

CGP-79807 may be procured as a negative control in PDHK2 inhibition experiments, given the documented confusion between this compound and the PDHK2 inhibitor Nov3r . Nov3r inhibits E2-activated PDHK2 with an IC50 of approximately 7.8 nM via lipoyl-group binding site interaction , whereas no primary evidence supports PDHK2 inhibition by CGP-79807. Including CGP-79807 as a CDK1-targeted control in metabolic regulation studies helps confirm that observed effects are not attributable to off-target CDK1 modulation and reinforces the specificity of Nov3r-mediated PDHK2 inhibition. This application is relevant for researchers investigating pyruvate dehydrogenase regulation, glucose metabolism, and metabolic disease models.

CDK1 Probe Development with Halogen-Free Scaffold Preference

CGP-79807 is appropriate for research programs that require a halogen-free CDK1 probe. Unlike CGP-74514, which contains a 3-chlorophenyl substituent, CGP-79807 features a 3-benzonitrile (m-cyanophenyl) group and lacks halogen atoms entirely [3]. This structural characteristic eliminates chlorine as a potential metabolic liability and avoids halogen-specific analytical interference in mass spectrometry or other detection methods. This scenario is most suitable for in vitro probe development, chemical biology applications where halogen-free scaffolds are preferred for downstream conjugation or labeling strategies, and studies requiring unambiguous compound identification via elemental analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP-79807

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.